molecular formula C20H17N3O4S B2877722 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide CAS No. 2034565-21-2

8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B2877722
CAS No.: 2034565-21-2
M. Wt: 395.43
InChI Key: IXNYCNFKBUSINW-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Thiophene attachment: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

    Chromene core synthesis: The chromene core can be synthesized through a Pechmann condensation reaction involving a phenol and a β-keto ester.

    Final coupling: The final step involves coupling the pyrazole-thiophene moiety with the chromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Uniqueness

8-methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is unique due to the combination of its functional groups, which can confer specific chemical and biological properties not found in similar compounds.

Biological Activity

8-Methoxy-2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O4C_{21}H_{18}N_{4}O_{4}, with a molecular weight of approximately 390.399 g/mol. The structure features a chromene backbone, which is known for its diverse biological activities, and substituents that include a pyrazole and thiophene moiety.

Biological Activity Overview

Research has indicated that derivatives of pyrazole and chromene compounds often exhibit significant biological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

Substituent Effect on Activity
Methoxy GroupEnhances lipophilicity, potentially improving cell membrane permeability.
Pyrazole RingContributes to antitumor and anti-inflammatory properties due to its ability to interact with specific enzymes and receptors.
Thiophene MoietyMay enhance antimicrobial activity through increased interaction with microbial targets.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that pyrazole derivatives significantly inhibited the growth of MDA-MB-231 breast cancer cells, suggesting that structural features similar to those in 8-methoxy derivatives may enhance cytotoxicity against cancer cells .
  • Anti-inflammatory Mechanisms : Research on related compounds indicated that they could inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
  • Antimicrobial Efficacy : In vitro studies have shown that certain pyrazole carboxamide derivatives exhibit moderate to excellent antifungal activity against various phytopathogenic fungi . The mechanism often involves disrupting cellular integrity, leading to cell lysis.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-26-16-6-2-5-13-11-14(20(25)27-18(13)16)19(24)21-12-15(17-7-3-10-28-17)23-9-4-8-22-23/h2-11,15H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNYCNFKBUSINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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